

In-Silico Modeling of 1-Methylpyrrolidin-3-one Reactions: A Comparative Guide

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Compound of Interest

Compound Name: **1-Methylpyrrolidin-3-one**

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The in-silico modeling of chemical reactions offers a powerful tool for understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions, thereby accelerating research and development in medicinal chemistry and drug development. This guide provides a comparative overview of in-silico modeling approaches relevant to the reactions of **1-Methylpyrrolidin-3-one**, a key structural motif in various pharmacologically active compounds. Due to a lack of extensive comparative studies on this specific molecule, this guide draws upon computational and experimental data from closely related N-alkyl pyrrolidinone and 3-pyrrolin-2-one derivatives to illustrate the application and predictive power of various modeling techniques.

Performance of In-Silico Modeling Methods

The prediction of reaction outcomes and mechanisms for pyrrolidinone derivatives heavily relies on quantum mechanics (QM) based methods, particularly Density Functional Theory (DFT). These methods provide insights into the electronic structure of molecules and allow for the calculation of reaction energies, activation barriers, and transition state geometries. The performance of these methods is often validated against experimental data, such as product yields and reaction rates.

Computational Method	Application Example	Key Performance Metrics & Findings	Experimental Validation
Density Functional Theory (DFT)	Reaction of a 3-pyrrolin-2-one derivative with methylamine	<p>Proposed a detailed reaction mechanism, identifying the most favorable reaction pathway based on the lowest Gibbs free energy barrier ($\Delta G^\#$).</p> <p>The study suggested that kinetic selectivity is more critical than thermodynamic selectivity in product formation.[1]</p>	<p>The predicted major product corresponded to the experimentally synthesized 1,4,5-trisubstituted pyrrolidine-2,3-dione.</p>
DFT and Transition State Theory (TST)	Oxidation of N-methyl pyrrolidinone (NMP) by OH radicals	<p>Calculated rate constants for hydrogen abstraction from different positions. The simulations showed a temperature-dependent shift in the major abstraction pathway.[2]</p>	<p>The main experimentally identified products were N-methyl succinimide ($52 \pm 4\%$) and N-formyl pyrrolidinone ($23 \pm 9\%$). The experimentally determined rate constant for the overall reaction was $(2.2 \pm 0.4) \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$.[2]</p>
DFT	Reaction of N-methyl-2-pyrrolidinone (NMP) with carbon disulfide	<p>Determined a two-step reaction mechanism and calculated the activation energies for two parallel reaction paths. The first step</p>	<p>The study noted a discrepancy between the high calculated activation energy and the fact that the reaction proceeds in high yields at elevated</p>

was identified as the rate-determining step. [3] temperatures, suggesting the need for further refinement of the theoretical model.[3]

Machine Learning
(Graph Neural
Networks)

Prediction of reaction
yields for N-
heteroarenes

While not specific to pyrrolidinones, this approach demonstrates the potential of machine learning. The model predicted reaction yields with a mean absolute error (MAE) of 18.7 ($\pm 0.2\%$) and achieved a binary reaction outcome prediction accuracy of 80.8 ($\pm 1.2\%$).[4]

High-throughput experimentation (HTE) was used to generate the training and validation data, with 276 successful reaction outcomes identified based on the model's predictions.[4]

Experimental Protocols

Detailed experimental validation is crucial for assessing the accuracy of in-silico models. Below are summaries of experimental protocols used in the validation of computational studies on related pyrrolidinone reactions.

Protocol 1: Synthesis and Product Characterization of 1,4,5-Trisubstituted Pyrrolidine-2,3-diones[1]

- Objective: To synthesize and characterize the products of the reaction between a 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative and an aliphatic amine (methylamine) to validate the computationally predicted major product.
- Methodology:

- The substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one is synthesized via a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate in the presence of an acid catalyst.
- The resulting 3-pyrroline-2-one derivative is then reacted with an aliphatic amine (e.g., methylamine).
- The final product is purified and its structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Kinetic Study of the Oxidation of N-methyl pyrrolidinone (NMP) by OH Radicals[2]

- Objective: To experimentally determine the rate constants and major products of the gas-phase reaction of NMP with hydroxyl radicals.
- Methodology:
 - The experiments are conducted in a simulation chamber (EUPHORE) at atmospheric pressure and ambient temperature.
 - The decay of NMP and the formation of products are monitored over time using techniques such as Gas Chromatography (GC).
 - The relative rate technique is employed to determine the reaction rate constant by comparing the decay rate of NMP to that of a reference compound with a known rate constant.

Visualizing Reaction Pathways

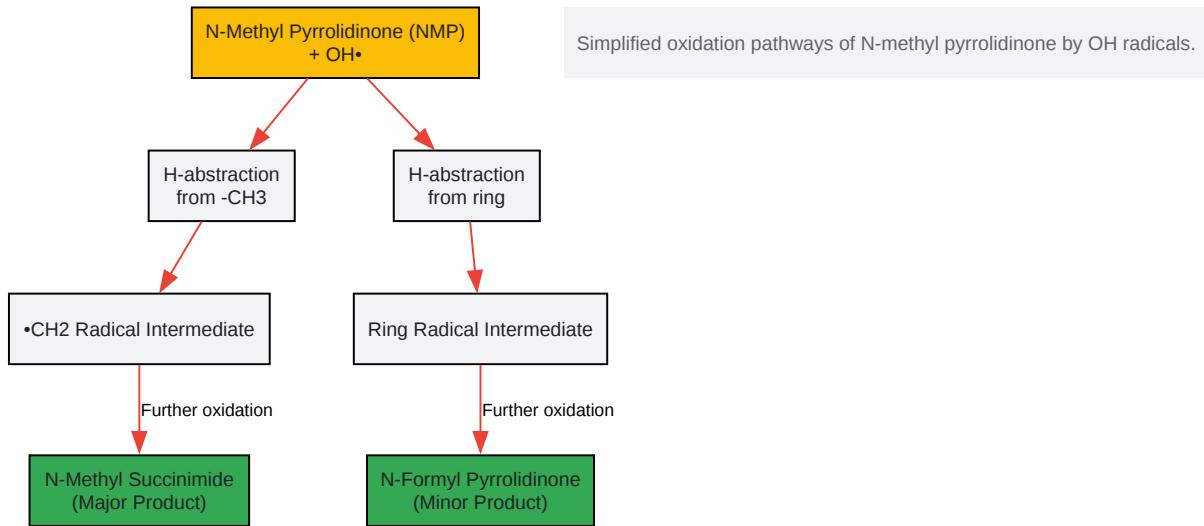
In-silico modeling allows for the detailed visualization of reaction mechanisms. The following diagrams, generated using the DOT language, illustrate key reaction pathways discussed in the literature for pyrrolidinone derivatives.

Reaction of a 3-pyrrolin-2-one derivative with methylamine.



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Caption: Reaction of a 3-pyrrolin-2-one derivative with methylamine.



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Caption: Simplified oxidation pathways of N-methyl pyrrolidinone by OH radicals.

Conclusion

While direct comparative studies on the in-silico modeling of **1-Methylpyrrolidin-3-one** reactions are limited, the analysis of structurally related compounds demonstrates the significant utility of computational methods, particularly DFT, in elucidating reaction mechanisms and predicting outcomes. The validation of these computational models with

robust experimental data is paramount to ensure their predictive accuracy. Future work should focus on systematic comparisons of various in-silico tools and methodologies for the reactions of **1-Methylpyrrolidin-3-one** to build a more comprehensive and predictive framework for this important chemical scaffold. The integration of machine learning approaches also holds promise for accelerating the discovery and optimization of reactions involving this and other heterocyclic compounds.

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